molecular formula C8H7F2NO B12320862 1-(4-Amino-2,6-difluoro-phenyl)-ethanone CAS No. 746630-18-2

1-(4-Amino-2,6-difluoro-phenyl)-ethanone

Katalognummer: B12320862
CAS-Nummer: 746630-18-2
Molekulargewicht: 171.14 g/mol
InChI-Schlüssel: HPDCNHDVCAUSPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone, 1-(4-amino-2,6-difluorophenyl)- (9CI) is a chemical compound with the molecular formula C8H7F2NO and a molecular weight of 171.14 g/mol It is characterized by the presence of an ethanone group attached to a phenyl ring substituted with amino and difluoro groups

Vorbereitungsmethoden

The synthesis of Ethanone, 1-(4-amino-2,6-difluorophenyl)- (9CI) typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-2,6-difluorobenzene and acetyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation reaction.

    Procedure: The 4-amino-2,6-difluorobenzene is reacted with acetyl chloride in the presence of aluminum chloride to yield Ethanone, 1-(4-amino-2,6-difluorophenyl)- (9CI).

Analyse Chemischer Reaktionen

Ethanone, 1-(4-amino-2,6-difluorophenyl)- (9CI) undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Ethanone, 1-(4-amino-2,6-difluorophenyl)- (9CI) has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Ethanone, 1-(4-amino-2,6-difluorophenyl)- (9CI) involves its interaction with specific molecular targets. The amino and difluoro groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Eigenschaften

CAS-Nummer

746630-18-2

Molekularformel

C8H7F2NO

Molekulargewicht

171.14 g/mol

IUPAC-Name

1-(4-amino-2,6-difluorophenyl)ethanone

InChI

InChI=1S/C8H7F2NO/c1-4(12)8-6(9)2-5(11)3-7(8)10/h2-3H,11H2,1H3

InChI-Schlüssel

HPDCNHDVCAUSPH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C=C(C=C1F)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.